molecular formula C14H18BrNO2 B11788842 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine

Cat. No.: B11788842
M. Wt: 312.20 g/mol
InChI Key: WTVJWOBIWZQPQH-UHFFFAOYSA-N
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Description

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine is a chemical compound that features a brominated benzodioxin ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine typically involves the reaction of 7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol with piperidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine site, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine involves its interaction with specific molecular targets. The brominated benzodioxin ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
  • (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-methoxyphenyl)methanone
  • 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine

Uniqueness

1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine is unique due to the presence of both a brominated benzodioxin ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

1-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]piperidine

InChI

InChI=1S/C14H18BrNO2/c15-12-9-14-13(17-6-7-18-14)8-11(12)10-16-4-2-1-3-5-16/h8-9H,1-7,10H2

InChI Key

WTVJWOBIWZQPQH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2Br)OCCO3

Origin of Product

United States

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